INCB3619

ADAM metalloprotease cancer signaling enzyme inhibition

INCB3619 is the rational choice for researchers requiring balanced, oral dual inhibition of ADAM10 (IC50 22 nM) and ADAM17 (IC50 14 nM) in vivo. Unlike GI254023X (selective but not orally bioavailable) or GW280264X (dual but parenteral only), INCB3619 enables convenient oral dosing in rodent tumor models. Its unique nanomolar MMP12 inhibition (IC50 ~17 nM) extends utility to macrophage elastase studies. Demonstrated gefitinib sensitization in A549 NSCLC models (reducing gefitinib IC50 from 8 μM to 1 μM) validates its role in EGFR-TKI resistance research. Choose INCB3619 for reproducible, translationally relevant metalloprotease pharmacology.

Molecular Formula C22H27N3O5
Molecular Weight 413.5 g/mol
CAS No. 791826-72-7
Cat. No. B1671818
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameINCB3619
CAS791826-72-7
SynonymsINCB3619;  INCB-3619;  INCB 3619.
Molecular FormulaC22H27N3O5
Molecular Weight413.5 g/mol
Structural Identifiers
SMILESCOC(=O)N1CC2(CC2)CC(C1C(=O)N3CCC(=CC3)C4=CC=CC=C4)C(=O)NO
InChIInChI=1S/C22H27N3O5/c1-30-21(28)25-14-22(9-10-22)13-17(19(26)23-29)18(25)20(27)24-11-7-16(8-12-24)15-5-3-2-4-6-15/h2-7,17-18,29H,8-14H2,1H3,(H,23,26)/t17-,18-/m0/s1
InChIKeyCKZHFOKQZRZCPF-ROUUACIJSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





INCB3619 (CAS 791826-72-7) – An Orally Bioavailable Dual ADAM10/ADAM17 Inhibitor for Cancer Research


INCB3619 (CAS 791826-72-7) is a potent, orally bioavailable small molecule that acts as a selective dual inhibitor of the ADAM (A Disintegrin And Metalloprotease) family members ADAM10 and ADAM17 . Characterized as a hydroxamate-based inhibitor with the IUPAC name methyl (6S,7S)-7-(hydroxycarbamoyl)-6-(4-phenyl-3,6-dihydro-2H-pyridine-1-carbonyl)-5-azaspiro[2.5]octane-5-carboxylate, this compound also exhibits marked inhibitory activity against MMP12 and MMP15 [1]. Developed by Incyte Corporation, INCB3619 has demonstrated preclinical anti-tumor activity by blocking ErbB ligand shedding and sensitizing cancer cells to EGFR-targeted therapies, positioning it as a valuable chemical tool for investigating metalloprotease-mediated signaling pathways in oncology research [2].

INCB3619 – Why In-Class ADAM10/ADAM17 Inhibitors Cannot Be Considered Interchangeable


While several ADAM10 and ADAM17 inhibitors are commercially available, their divergent potency, selectivity profiles, and oral bioavailability create critical functional non-equivalence that prohibits simple substitution [1]. For instance, GI254023X exhibits extreme ADAM10 selectivity (100-fold over ADAM17) but lacks oral activity, making it unsuitable for in vivo studies requiring systemic exposure . Conversely, GW280264X is a dual ADAM10/17 inhibitor with superior in vitro potency but, unlike INCB3619, is not orally bioavailable, limiting its utility to parenteral administration routes . KP-457 demonstrates high ADAM17 selectivity but weak ADAM10 inhibition (IC50 748 nM), a fundamentally different pharmacology that alters target engagement profiles . Even within the same chemical series, INCB7839 (Aderbasib) represents a second-generation, orally active inhibitor with low nanomolar affinity for both ADAM10 and ADAM17, but its distinct physicochemical properties and patent-protected composition preclude direct substitution without experimental validation . Consequently, selection of INCB3619 must be justified by its specific, quantifiable attributes rather than assumed class equivalency.

INCB3619 Procurement Evidence Guide: Quantified Differentiation Against Comparator ADAM Inhibitors


Dual ADAM10/ADAM17 Inhibition Potency of INCB3619 vs. GW280264X

INCB3619 is a dual ADAM10/ADAM17 inhibitor with IC50 values of 22 nM and 14 nM, respectively . In comparison, GW280264X is a more potent dual inhibitor with IC50 values of 8.0 nM (ADAM17) and 11.5 nM (ADAM10) . However, INCB3619's differentiation is not based on superior in vitro potency but rather on its oral bioavailability, which enables convenient in vivo dosing [1]. The lower potency of INCB3619 relative to GW280264X is offset by its pharmacokinetic advantages, allowing sustained target engagement following oral administration.

ADAM metalloprotease cancer signaling enzyme inhibition

ADAM10 Selectivity Profile: INCB3619 (Dual) vs. GI254023X (ADAM10-Selective)

INCB3619 exhibits potent inhibition of both ADAM10 and ADAM17, with an ADAM17/ADAM10 IC50 ratio of approximately 0.64, indicating a slight preference for ADAM17 . In contrast, GI254023X is a highly selective ADAM10 inhibitor, demonstrating an IC50 of 5.3 nM for ADAM10 and 541 nM for ADAM17, yielding a selectivity ratio of >100-fold for ADAM10 over ADAM17 . This divergence in selectivity profiles dictates their utility in experiments designed to discriminate the individual contributions of ADAM10 vs. ADAM17.

ADAM10 selectivity profiling target engagement

Oral Bioavailability Enables INCB3619 In Vivo Efficacy in Tumor Xenograft Models

INCB3619 is orally bioavailable, a critical attribute enabling convenient in vivo administration [1]. In a BALB/c nu/nu mouse A549 NSCLC xenograft model, subcutaneous administration of INCB3619 at 60 mg/kg/day for 14 days resulted in significant tumor growth inhibition, whereas the 50 mg/kg/day dose exhibited lesser activity [2]. While direct oral administration data for this specific xenograft study is not detailed, the compound's oral bioavailability is well-established . In contrast, GW280264X lacks reported oral bioavailability, necessitating parenteral routes for in vivo studies .

in vivo pharmacology xenograft oral bioavailability

INCB3619 Synergizes with EGFR Inhibitors: Functional Differentiation from ADAM17-Selective Agents

INCB3619 potentiates the anti-proliferative effects of gefitinib in non-small cell lung cancer (NSCLC) cells, reducing the IC50 of gefitinib in A549 cells from 8 μM to approximately 1 μM when co-administered at 10 μM . This synergistic interaction is mechanistically linked to INCB3619's dual inhibition of ADAM10 and ADAM17, which blocks shedding of multiple ErbB ligands [1]. In contrast, ADAM17-selective inhibitors like KP-457 (IC50 11.1 nM for ADAM17, 748 nM for ADAM10) are not expected to replicate this dual blockade-mediated synergy .

combination therapy EGFR signaling drug synergy

MMP12 and MMP15 Inhibitory Activity: Expanded Polypharmacology vs. Narrow-Spectrum Inhibitors

Beyond ADAM10/ADAM17, INCB3619 exhibits additional inhibitory activity against MMP12 (IC50 ~17 nM) and MMP15, as well as MMP2 (IC50 35 nM) [1][2]. This expanded polypharmacology may confer unique biological effects in models where these matrix metalloproteinases contribute to pathology. For comparison, GI254023X is a highly selective ADAM10 inhibitor with minimal activity against other MMPs (IC50 >10 μM for most) , while GW280264X is reported to potently inhibit ADAM10 and ADAM17 but lacks significant MMP12/15 activity .

MMP inhibition polypharmacology target profile

INCB3619 Recommended Research Applications Based on Quantitative Evidence


Investigating EGFR Inhibitor Resistance and Combination Therapy in NSCLC

INCB3619's ability to sensitize A549 NSCLC cells to gefitinib (reducing gefitinib IC50 from 8 μM to 1 μM) makes it a valuable tool for studying resistance mechanisms to EGFR tyrosine kinase inhibitors . This application leverages the compound's dual ADAM10/ADAM17 inhibition, which blocks heregulin-dependent HER3 activation and amphiregulin shedding, both implicated in gefitinib resistance [1].

In Vivo Tumor Xenograft Studies Requiring Orally Bioavailable ADAM Inhibition

For preclinical efficacy studies in rodent tumor models, INCB3619's oral bioavailability enables convenient, stress-free dosing compared to parenteral administration of non-bioavailable alternatives like GW280264X [2]. The compound has demonstrated significant tumor growth inhibition in A549 NSCLC xenografts at 60 mg/kg/day s.c. × 14 days, and oral administration is expected to yield similar systemic exposure [3].

Elucidating the Role of MMP12 in Cancer Progression and Inflammation

INCB3619's nanomolar inhibition of MMP12 (IC50 ~17 nM) distinguishes it from other ADAM inhibitors and supports its use in studies examining macrophage elastase activity in tumor microenvironments or inflammatory diseases [4]. Researchers should, however, account for concomitant ADAM10/ADAM17 inhibition when interpreting results.

Dual ADAM10/ADAM17 Blockade Without ADAM17-Selective Confounding

When experimental objectives require simultaneous inhibition of both ADAM10 and ADAM17, INCB3619 provides a balanced dual inhibitory profile (IC50 22 nM and 14 nM, respectively) . In contrast, GI254023X is unsuitable due to its extreme ADAM10 selectivity (>100-fold), and KP-457 is ineffective against ADAM10 (IC50 748 nM) .

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51 linked technical documents
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